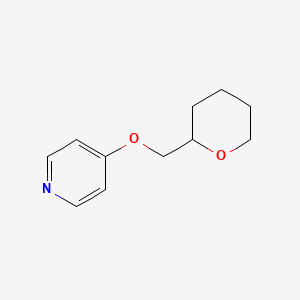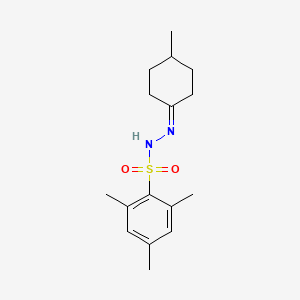
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide, also known as TMBSH, is a synthetic organic compound that is used in a variety of laboratory experiments and research applications. It is a white crystalline solid that is soluble in water and is stable at room temperature. It has been used in the synthesis of a variety of compounds, including polymers, polyethers, and polyesters. It has also been used in the synthesis of pharmaceuticals, catalysts, and dyes. In addition to its use in laboratory experiments, TMBSH has been studied for its potential applications in biotechnology, environmental science, and other fields.
Applications De Recherche Scientifique
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of polymers, polyethers, and polyesters. It has also been used as a catalyst for the synthesis of pharmaceuticals, catalysts, and dyes. In addition, it has been used in the synthesis of a variety of organic compounds, including fatty acids, steroids, and alkaloids. It has also been used in the synthesis of a variety of other compounds, such as metal complexes, surfactants, and polymers.
Mécanisme D'action
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide is an organic compound that acts as a catalyst for the synthesis of a variety of organic compounds, including polymers, polyethers, and polyesters. It acts by forming a reactive intermediate, which then reacts with the desired substrate. This reaction is catalyzed by the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is typically carried out in an organic solvent, such as dichloromethane or acetonitrile.
Effets Biochimiques Et Physiologiques
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide has been studied for its potential effects on biochemical and physiological processes. It has been found to be a potent inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of a variety of drugs. In addition, it has been found to have antioxidant properties, and has been shown to protect cells from oxidative damage. Furthermore, it has been found to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide has several advantages for laboratory experiments. It is a relatively inexpensive and widely available compound, and it is relatively stable at room temperature. Furthermore, it is highly soluble in water, making it easy to work with in aqueous solutions. However, it can be toxic in high concentrations, and it is not recommended for use in humans or animals.
Orientations Futures
There are a number of potential future directions for research involving 2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide. These include further research into its potential applications in biotechnology, environmental science, and other fields. In addition, further research may be conducted into its potential effects on biochemical and physiological processes, as well as its potential for use in the synthesis of a variety of organic compounds. Finally, further research may be conducted into its potential for use in the synthesis of pharmaceuticals, catalysts, and dyes.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-11-5-7-15(8-6-11)17-18-21(19,20)16-13(3)9-12(2)10-14(16)4/h9-11,18H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHXHMVMJGKTJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



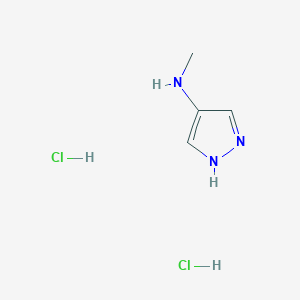
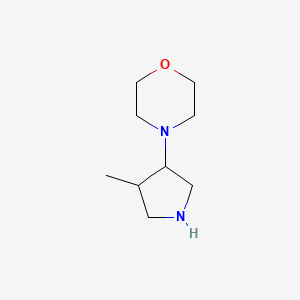
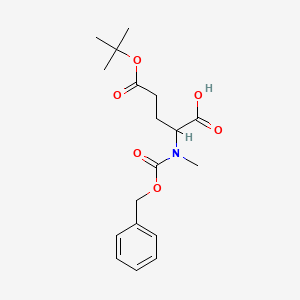
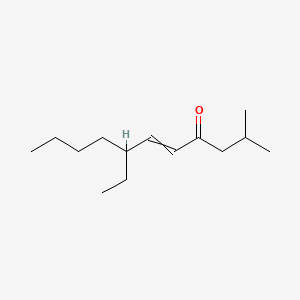



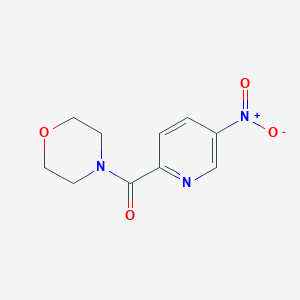
![2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid](/img/structure/B1431371.png)

![methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B1431375.png)
